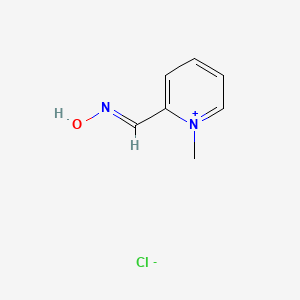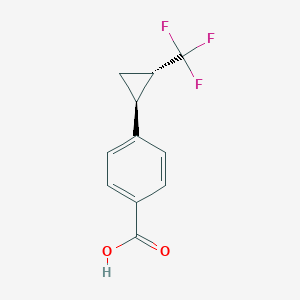![molecular formula C10H18N2O2 B6591581 tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1422344-28-2](/img/structure/B6591581.png)
tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate (Boc-DABCO) is a bicyclic nitrogen-containing compound that has been widely used in organic synthesis as a base and a ligand. It has a unique structure that enables it to act as a chiral auxiliary, as well as a catalyst for various reactions.
Mécanisme D'action
Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate acts as a base and a ligand in organic synthesis. As a base, it can deprotonate acidic compounds and facilitate the formation of new bonds. As a ligand, it can coordinate with metal catalysts and enhance their activity. In addition, this compound can act as a chiral auxiliary by inducing chirality in the product through its unique structure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, this compound has been used in the synthesis of biologically active compounds, indicating its potential use in drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate has several advantages in organic synthesis. It is easy to handle, stable, and non-toxic. It can also be easily synthesized in large quantities. However, this compound has some limitations. It is not effective in all reactions and can sometimes lead to side reactions. In addition, its chiral auxiliary function is limited to certain types of reactions.
Orientations Futures
There are several future directions for the research on tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate. One potential area is the development of new reactions and applications for this compound. Another area is the optimization of the synthesis method to improve the yield and purity of the product. In addition, further research on the biochemical and physiological effects of this compound can provide insights into its potential use in drug discovery. Finally, the development of new derivatives of this compound with improved properties can expand its applications in organic synthesis.
Méthodes De Synthèse
Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate can be synthesized by reacting tert-butyl 3-aminocrotonate with formaldehyde and ammonia in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the bicyclic structure. The product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate has been widely used in organic synthesis as a base and a ligand. It has been shown to be an effective catalyst for various reactions, including Michael addition, aldol reaction, and Diels-Alder reaction. This compound has also been used as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in the product. In addition, this compound has been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals.
Propriétés
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVNKUWJMSOPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)




